A Technical Guide to the Structural Elucidation of 3-Bromomethyl-5-furan-2-yl-isoxazole
A Technical Guide to the Structural Elucidation of 3-Bromomethyl-5-furan-2-yl-isoxazole
Preamble: The Imperative for Unambiguous Characterization
In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational scaffolds. Among these, the isoxazole ring is a "privileged structure," appearing in numerous FDA-approved drugs and advanced molecular probes due to its unique electronic properties and ability to participate in various biological interactions.[1][2] The specific molecule of interest, 3-Bromomethyl-5-furan-2-yl-isoxazole, combines three key pharmacophoric elements: the isoxazole core, a reactive bromomethyl group suitable for further derivatization, and a furan moiety known for its diverse biological activities.[3][4]
Contextual Framework: A Plausible Synthetic Origin
Before analysis, understanding the molecule's synthetic heritage is crucial for anticipating potential impurities or isomeric byproducts. A highly efficient and regioselective method for constructing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkyne.[5][6][7]
A plausible synthesis for our target compound would involve the in-situ generation of bromoacetonitrile oxide from bromoacetaldoxime, which then reacts with 2-ethynylfuran. This specific pathway strongly favors the desired regioisomer due to electronic and steric factors, but rigorous spectroscopic confirmation remains essential.
Caption: Logical workflow for spectroscopic structure elucidation.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
The first step is to establish the elemental composition. Low-resolution mass spectrometry can be misleading, but HRMS provides the requisite accuracy to distinguish between isobaric formulas.
Causality: We choose HRMS to obtain a highly accurate mass measurement, which is essential for calculating a unique and unambiguous elemental formula. This is the foundational data point upon which all other interpretations are built.
Predicted HRMS Data
| Ion | Calculated m/z | Observed m/z | Δ (ppm) | Elemental Composition |
| [M+H]⁺ (⁷⁹Br) | 243.9658 | ~243.9660 | < 5 | C₈H₇⁷⁹BrNO₂ |
| [M+H]⁺ (⁸¹Br) | 245.9638 | ~245.9640 | < 5 | C₈H₇⁸¹BrNO₂ |
Key Interpretive Insights:
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Isotopic Pattern: The most telling feature will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (e.g., ~244 and ~246 for [M+H]⁺). This is the characteristic signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in an ~1:1 ratio). [8]* Fragmentation: Electron impact (EI) or collision-induced dissociation (CID) would likely show characteristic fragmentation patterns. The weakest bond, the C-Br bond, is expected to cleave readily. A primary fragmentation pathway involves the loss of a bromine radical (•Br) to yield a stable resonance-delocalized cation. Further fragmentation of the isoxazole ring itself can occur via cleavage of the weak N-O bond. [9] Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Calibrate a Time-of-Flight (TOF) mass spectrometer using a known standard. Set the ionization source to Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.
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Analysis: Process the spectrum to identify the monoisotopic peaks for the ⁷⁹Br and ⁸¹Br species. Use the instrument software to calculate the exact mass and determine the elemental composition, ensuring the mass error is below 5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR provides a rapid and non-destructive confirmation of the key functional groups present. While it doesn't reveal connectivity, it validates the presence of the core heterocyclic rings.
Causality: This technique is employed to quickly verify that the fundamental building blocks (isoxazole and furan rings) have been successfully incorporated into the final structure, and to confirm the absence of precursor functional groups (e.g., -OH from an oxime, C≡C-H from an alkyne). [10] Predicted FTIR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3120-3150 | Medium | C-H stretch (furan and isoxazole rings) |
| ~1610-1650 | Medium | C=N stretch (isoxazole ring) |
| ~1500-1580 | Strong | C=C stretching (aromatic rings) |
| ~1420-1470 | Medium | Ring stretching (isoxazole) |
| ~1010-1250 | Strong | C-O-C stretch (furan ring and isoxazole N-O) |
| ~600-700 | Medium | C-Br stretch (bromomethyl group) |
Experimental Protocol: FTIR (ATR)
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Sample Preparation: Place a small, solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For a molecule like this, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable for an unambiguous assignment. [11] 2.3.1 ¹H NMR Spectroscopy: Proton Environment and Connectivity
Causality: ¹H NMR provides the first detailed look at the electronic environment of the protons. The chemical shift indicates the degree of shielding, integration gives the proton count, and the splitting pattern (multiplicity) reveals the number of neighboring protons, establishing initial connectivity. [12] Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~4.65 | s | 2H | -CH₂ Br | Singlet due to no adjacent protons. Downfield shift caused by the electronegative Br atom and proximity to the isoxazole ring. |
| H-4 | ~6.80 | s | 1H | Isoxazole CH | Singlet, characteristic of a proton at the 4-position of a 3,5-disubstituted isoxazole. Deshielded by the heterocyclic system. [12] |
| H-4' | ~6.60 | dd (J≈3.5, 1.8 Hz) | 1H | Furan CH (position 4) | Doublet of doublets, coupled to both H-3' and H-5'. |
| H-3' | ~7.20 | d (J≈3.5 Hz) | 1H | Furan CH (position 3) | Doublet, coupled to H-4'. Its downfield position is due to proximity to the isoxazole ring. |
| H-5' | ~7.65 | d (J≈1.8 Hz) | 1H | Furan CH (position 5) | Doublet, coupled to H-4'. Most downfield furan proton due to being adjacent to the furan oxygen. |
2.3.2 ¹³C NMR Spectroscopy: The Carbon Skeleton
Causality: This experiment identifies all unique carbon environments in the molecule. The chemical shifts are highly sensitive to hybridization and the electronic effects of neighboring atoms, providing a complete map of the carbon framework.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~25.0 | -C H₂Br | Aliphatic carbon, shifted downfield by the attached bromine. |
| ~102.5 | Isoxazole C-4 | Shielded sp² carbon of the isoxazole ring. |
| ~112.8 | Furan C-4' | Shielded sp² carbon of the furan ring. |
| ~116.0 | Furan C-3' | Deshielded relative to C-4' due to proximity to the isoxazole substituent. |
| ~145.0 | Furan C-5' | Most deshielded furan CH carbon, adjacent to the oxygen atom. |
| ~148.0 | Furan C-2' | Quaternary carbon attached to the isoxazole ring. |
| ~161.0 | Isoxazole C-3 | Deshielded quaternary carbon attached to the bromomethyl group. |
| ~168.5 | Isoxazole C-5 | Deshielded quaternary carbon attached to the furan ring. |
2.3.3 2D NMR: Connecting the Dots
Causality: While 1D NMR provides the pieces of the puzzle, 2D NMR provides the instructions for assembling them. COSY confirms proton-proton couplings, while HSQC links protons to their directly attached carbons. Most importantly, HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is the ultimate tool for confirming the connectivity between the distinct molecular fragments (bromomethyl, isoxazole, furan).
Key Predicted HMBC Correlations:
Caption: Key HMBC correlations confirming fragment connectivity.
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H-a to C-3 & C-4: The protons of the bromomethyl group (H-a) must show a correlation to the isoxazole C-3, confirming their attachment. A weaker correlation to C-4 may also be visible. This is a critical link.
-
H-4 to C-3 & C-5: The isoxazole proton (H-4) will correlate to both quaternary carbons C-3 and C-5, defining the central ring's substitution pattern.
-
H-3' to C-5: The furan proton (H-3') should show a correlation to the isoxazole C-5. This is the definitive proof that the furan ring is attached at the 5-position of the isoxazole, confirming the regiochemistry.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure proper shimming for high resolution. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak at 0.00 ppm. Integrate all peaks.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.
-
2D NMR: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the HMBC experiment to detect long-range couplings of ~8 Hz.
-
Analysis: Systematically analyze all spectra. Use the HSQC to assign protons to their carbons. Use COSY to trace proton-proton spin systems. Finally, use the HMBC to piece together the molecular fragments into the final, unambiguous structure.
Conclusion: The Convergence of Evidence
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